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Dig-11-ddutp

3′-End Labeling EMSA Oligonucleotide Probes

Endogenous biotin interference and heterogeneous multi-label probe populations compromise quantitative EMSA, ISH, and TUNEL assays. Dig-11-ddUTP (CAS 137067-07-3) is a dideoxynucleotide chain terminator that enforces stoichiometric single-digoxigenin addition at the 3′-terminus via Terminal deoxynucleotidyl Transferase (TdT), yielding uniform probe populations free of steric binding interference. • Eliminates false-positive background in biotin-rich tissues (liver, kidney, brain, adipose, retina); digoxigenin is absent from mammalian tissues. • Achieves 2- to 10-fold higher sensitivity vs. biotinylated probes in dot blot/ISH; detects down to 0.1 attomole target DNA with chemiluminescent AP substrates. • Delivers 20- to 30-fold apoptotic signal enhancement in TUNEL flow cytometry with reduced background fluorescence vs. biotin-dUTP. Supplied as sterile aqueous solution, ≥95% HPLC purity, 1.0-1.1 mM, -20°C storage. For research use only.

Molecular Formula C43H65N4O20P3
Molecular Weight 1050.9 g/mol
CAS No. 137067-07-3
Cat. No. B1235023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDig-11-ddutp
CAS137067-07-3
SynonymsDIG-11-ddUTP
digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate
Molecular FormulaC43H65N4O20P3
Molecular Weight1050.9 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C43H65N4O20P3/c1-41-15-13-29(20-28(41)9-11-32-33(41)21-34(48)42(2)31(14-16-43(32,42)54)27-19-38(51)63-23-27)62-25-36(50)45-17-5-3-4-8-35(49)44-18-6-7-26-22-47(40(53)46-39(26)52)37-12-10-30(65-37)24-64-69(58,59)67-70(60,61)66-68(55,56)57/h6-7,19,22,28-34,37,48,54H,3-5,8-18,20-21,23-25H2,1-2H3,(H,44,49)(H,45,50)(H,58,59)(H,60,61)(H,46,52,53)(H2,55,56,57)/b7-6+/t28-,29+,30?,31-,32-,33+,34-,37-,41+,42+,43?/m1/s1
InChIKeyOWVSQLKZFJFIEL-BCCCVJHXSA-N
Commercial & Availability
Standard Pack Sizes25 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dig-11-ddUTP Identity & Analytical Specifications


Dig-11-ddUTP (Digoxigenin-11-2′,3′-dideoxyuridine-5′-triphosphate, CAS 137067-07-3) is a hapten-labeled dideoxynucleotide classified under Deoxyuracil Nucleotides and Dideoxynucleotides in the MeSH database [1]. It consists of a dideoxyuridine triphosphate backbone conjugated to the steroid hapten digoxigenin via an 11-atom linker arm at the C5 position of uracil. The dideoxy structure renders it a chain terminator, enabling the enzymatic addition of exactly one digoxigenin label per oligonucleotide molecule at the 3′-terminus via Terminal deoxynucleotidyl Transferase (TdT) [2]. The compound is supplied as a sterile aqueous solution (≥95% purity by HPLC) with a molecular weight of approximately 1048.91 g/mol (free acid) and a typical working concentration of 1.0–1.1 mM .

Why Dig-11-ddUTP Outperforms Other Labels


Substitution among nucleotide analogs in 3′-terminal labeling workflows carries distinct experimental consequences that cannot be generalized. First, dUTP-based analogs (e.g., Dig-11-dUTP) incorporate multiple labels per oligonucleotide due to the absence of chain termination, producing heterogeneous probe populations with variable tail lengths that can alter hybridization kinetics and introduce steric interference at the 3′-binding interface [1]. In contrast, the dideoxy modification of Dig-11-ddUTP enforces stoichiometric single-label addition, yielding uniform probe populations essential for quantitative assays . Second, the choice of reporter hapten materially affects detection performance: biotin-based systems are vulnerable to endogenous biotin interference in tissues such as liver, kidney, and brain, generating false-positive background that digoxigenin systems avoid due to the exclusive occurrence of digoxigenin in Digitalis plants [2]. Third, direct fluorophore-conjugated ddUTPs, while enabling single-step detection, consistently demonstrate lower analytical sensitivity than enzyme-amplified indirect detection with digoxigenin [3]. These distinctions render direct functional interchange among nucleotide analogs untenable for applications requiring quantitative, low-background, or tissue-specific detection.

Dig-11-ddUTP: Evidence-Based Comparisons


Stoichiometric Single-Label Addition vs. dUTP Analogs

Dig-11-ddUTP functions as a chain terminator due to its 2′,3′-dideoxy structure, enabling Terminal deoxynucleotidyl Transferase (TdT) to add exactly one digoxigenin label to the 3′-terminus of an oligonucleotide. This produces a homogeneous population of singly-labeled probes [1]. In contrast, Dig-11-dUTP (which retains the 3′-OH group) supports multiple incorporation events, generating probes with variable tail lengths and heterogeneous labeling densities . Biotin-11-UTP, an alternative substrate for 3′-end labeling, yields an average of 1–3 incorporated nucleotides per oligonucleotide, introducing population heterogeneity and variable steric bulk at the 3′-end [2].

3′-End Labeling EMSA Oligonucleotide Probes Chain Termination

Digoxigenin vs. Biotin: PCR Detection Sensitivity

In a controlled comparison of PCR probe labeling methods for Mycobacterium leprae DNA detection using microplate hybridization, digoxigenin-labeled probes demonstrated at least 10-fold higher sensitivity than identically prepared biotin-labeled probes. Detection was performed via enzyme-linked immunosorbent assay (ELISA) with colorimetric readout [1]. In an independent PCR system targeting the invA gene of Salmonella typhimurium, digoxigenin provided greater detection sensitivity than biotin [2].

PCR Detection Hybridization Sensitivity Biotin Alternative

In Situ Hybridization: Digoxigenin vs. Biotin Sensitivity

A comparative study evaluating digoxigenin- and biotin-labeled DNA probes for human papillomavirus (HPV) detection by in situ hybridization and dot blotting demonstrated superior performance of digoxigenin-labeled probes. Quantitative dot blotting revealed digoxigenin probes to be 2- to 10-fold more sensitive than biotinylated probes. In tissue-based detection of HPV 16 DNA across 31 anal carcinoma specimens, digoxigenin probes exhibited 4-fold higher sensitivity. Additionally, digoxigenin-labeled probes produced less non-specific background staining in tissue sections than biotin-labeled probes [1].

In Situ Hybridization HPV Detection Sensitivity Background Signal

Endogenous Biotin Interference: Digoxigenin vs. Biotin

Biotin-based detection systems are susceptible to false-positive signals arising from endogenous biotin present in mammalian tissues. Significant levels of endogenous biotin have been documented in rat central nervous system neurons, particularly within cerebellar motor and brainstem auditory pathways [1]. Endogenous biotin in retina (Müller cells) produces distinct background staining when avidin-biotin-peroxidase complex (ABC) reagents are applied [2]. Digoxigenin, in contrast, is a plant secondary metabolite found exclusively in Digitalis species and is not endogenously expressed in animal tissues, thereby eliminating this source of non-specific background signal [3]. Studies evaluating digoxigenin vs. biotin probes for in situ hybridization specifically recommend digoxigenin-labeled probes for tissues with endogenous biotin [4].

Endogenous Biotin False Positives Immunohistochemistry Tissue Background

Digoxigenin Indirect vs. Direct Fluorophore Sensitivity

In a TUNEL assay comparison for detecting DNA strand breaks in apoptotic cells by flow cytometry, indirect detection using digoxigenin-conjugated dUTP (d-dUTP) and biotinylated dUTP (b-dUTP) both achieved a 20- to 30-fold increase in staining intensity of apoptotic cells over non-apoptotic controls. In contrast, direct labeling with fluoresceinated dUTP (f-dUTP) was less sensitive for detecting DNA strand breaks, though it offered protocol simplicity [1]. This reflects the general principle that enzyme-amplified indirect detection (using anti-digoxigenin-antibody conjugates with alkaline phosphatase or HRP) provides signal amplification that direct fluorophore conjugation cannot match.

TUNEL Assay Apoptosis Detection Flow Cytometry Signal Amplification

Dig-11-ddUTP: Recommended Application Scenarios


3′-End Labeling for EMSA

In EMSA applications, uniform and minimally perturbing probe labeling is essential for reproducible protein-DNA binding measurements. Dig-11-ddUTP provides exactly one digoxigenin label at the 3′-terminus, producing a homogeneous probe population that avoids the variable electrophoretic mobility shifts associated with multi-label dUTP incorporation [1]. The 3′-terminal placement of the label further reduces the likelihood of steric interference with sequence-specific protein binding compared to internal or random labeling strategies . EMSA protocols using digoxigenin-ddUTP-labeled probes have been validated for non-radioactive detection [2]. The recommended molar ratio for labeling is 10:1 (Dig-11-ddUTP to free 3′-OH groups) .

In Situ Hybridization in Biotin-Rich Tissues

For in situ hybridization (ISH) studies in tissues known to contain high levels of endogenous biotin—including liver, kidney, brain, adipose tissue, and retina—digoxigenin-labeled probes offer a critical advantage over biotinylated probes by eliminating false-positive background signals from endogenous biotin-avidin cross-reactivity [1]. Digoxigenin is exclusively found in Digitalis plants and does not occur endogenously in mammalian tissues . Comparative studies demonstrate that digoxigenin-labeled probes achieve 2- to 10-fold higher sensitivity than biotinylated probes in dot blot assays and 4-fold higher sensitivity in tissue ISH for HPV detection, with simultaneously reduced non-specific background staining [2]. These properties make Dig-11-ddUTP the preferred choice for ISH in neural tissue, hepatic tissue, renal tissue, and any sample where endogenous biotin interference could compromise data quality.

High-Sensitivity PCR Detection & Pathogen Screening

In PCR-based detection workflows where amplification product abundance is low or target sequences are present at limiting concentrations, digoxigenin-labeled probes provide quantifiably higher detection sensitivity than biotin-labeled alternatives. Direct comparative studies in Mycobacterium leprae DNA detection demonstrate digoxigenin probes to be at least 10-fold more sensitive than biotin probes in microplate hybridization assays [1]. In Salmonella typhimurium invA gene detection, digoxigenin labeling also yielded greater sensitivity than biotin . For ultra-sensitive detection, digoxigenin systems combined with chemiluminescent alkaline phosphatase substrates can achieve detection limits as low as 0.1 attomole (aM) of target DNA—corresponding to 0.1 aM of a 561 bp target detected using digoxigenin-11-dUTP in a modified Southern procedure [2]—making this approach suitable for low-copy-number pathogen screening, viral load quantification, and rare mutation detection.

TUNEL Assay for Apoptosis Detection

In TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays for apoptosis detection by flow cytometry or microscopy, digoxigenin-conjugated dUTP provides the dual advantage of enzyme-amplified signal intensity (20- to 30-fold increase in apoptotic cell staining over non-apoptotic controls) and lower background fluorescence compared to biotin-dUTP [1]. While direct fluorophore-conjugated dUTP offers protocol simplicity, it provides lower analytical sensitivity. For researchers prioritizing detection sensitivity and signal-to-noise ratio over protocol brevity, digoxigenin-based indirect detection represents the evidence-supported choice. The reduced background fluorescence of digoxigenin relative to biotin in this assay context further supports its selection for quantitative flow cytometric apoptosis analysis [1].

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